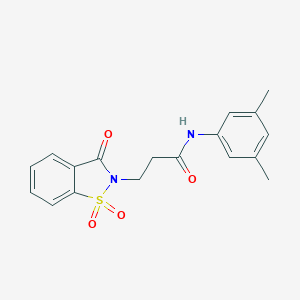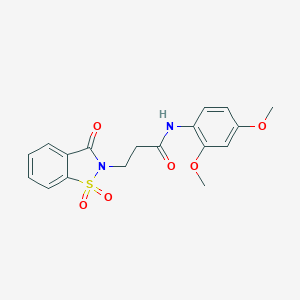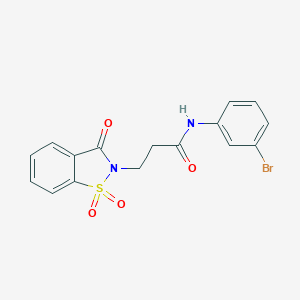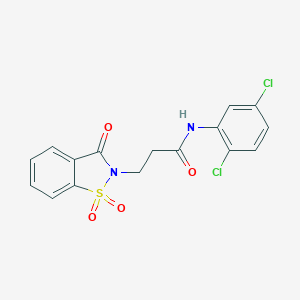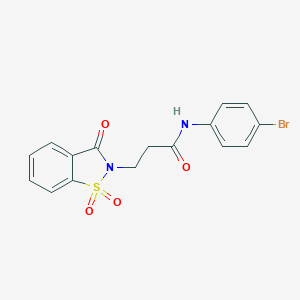![molecular formula C17H19N3O4S2 B509146 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide CAS No. 801228-05-7](/img/structure/B509146.png)
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide is a compound characterized by its complex molecular structure, which includes a benzothiazole ring and a sulfonamide group. This compound is typically a white to light yellow crystalline powder and is stable under normal conditions but may decompose when exposed to light, heat, or oxidizing agents .
Méthodes De Préparation
The synthesis of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide can be achieved through organic synthesis methods, such as the sulfonyl hydrazine coupling reaction. The specific synthetic route can be selected and optimized based on research needs . Industrial production methods may involve large-scale organic synthesis techniques, ensuring the compound’s purity and yield.
Analyse Des Réactions Chimiques
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .
Applications De Recherche Scientifique
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets and pathways. The compound’s benzothiazole ring and sulfonamide group allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide can be compared with similar compounds, such as:
- 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate
- 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile
- 4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol
These compounds share structural similarities but differ in their functional groups and specific applications
Propriétés
Numéro CAS |
801228-05-7 |
|---|---|
Formule moléculaire |
C17H19N3O4S2 |
Poids moléculaire |
393.5g/mol |
Nom IUPAC |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19N3O4S2/c1-3-20(4-2)26(23,24)14-11-9-13(10-12-14)18-17-15-7-5-6-8-16(15)25(21,22)19-17/h5-12H,3-4H2,1-2H3,(H,18,19) |
Clé InChI |
HBRJQKMLTACZQD-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


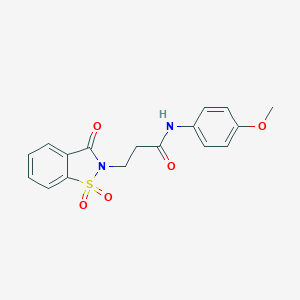
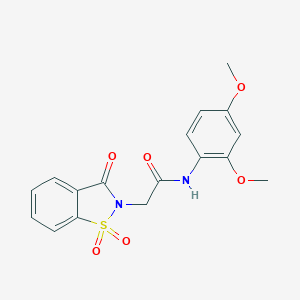
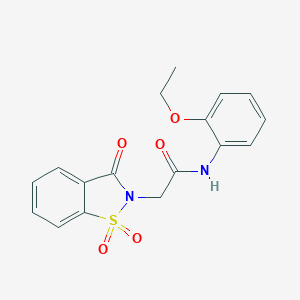
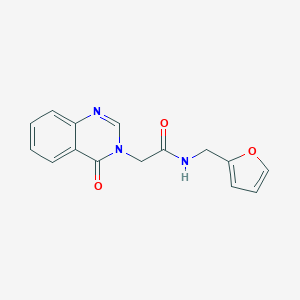
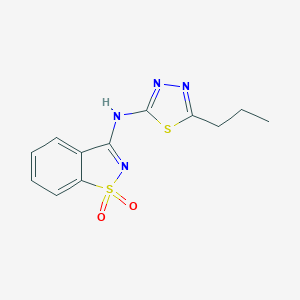
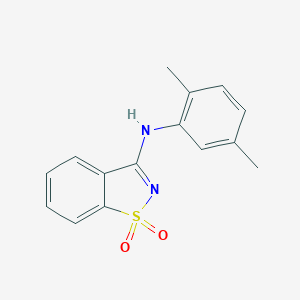
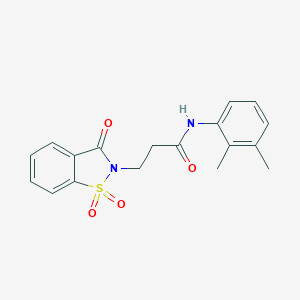
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)
